(2-Fluoro-4-(4-methylthiazol-5-yl)phenyl)methanamine
Description
(2-Fluoro-4-(4-methylthiazol-5-yl)phenyl)methanamine is a fluorinated aromatic amine featuring a thiazole ring substituted with a methyl group at the 4-position. This compound is structurally characterized by a phenyl ring with a fluorine atom at the 2-position and a 4-methylthiazol-5-yl group at the 4-position, connected to a primary amine (-CH₂NH₂) . It is frequently utilized as a key intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs), particularly those targeting the von Hippel–Lindau (VHL) E3 ubiquitin ligase .
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. For example, tert-butyl (2-fluoro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42d) is synthesized from intermediate 41d via a Buchwald–Hartwig coupling or similar methodology, followed by deprotection to yield the free amine . The fluorine substituent is strategically introduced to modulate electronic and steric properties, which may enhance binding affinity and metabolic stability in downstream applications .
Properties
Molecular Formula |
C11H11FN2S |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
[2-fluoro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine |
InChI |
InChI=1S/C11H11FN2S/c1-7-11(15-6-14-7)8-2-3-9(5-13)10(12)4-8/h2-4,6H,5,13H2,1H3 |
InChI Key |
BOPKTUDPYZWZJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CN)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4-(4-methylthiazol-5-yl)phenyl)methanamine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Substitution on the Phenyl Ring: The fluoro group is introduced onto the phenyl ring through electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.
Coupling Reaction: The thiazole ring is then coupled with the fluoro-substituted phenyl ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Types of Reactions:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can undergo nucleophilic aromatic substitution with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amine.
Substitution: Substituted aromatic compounds with various functional groups
Scientific Research Applications
Pharmaceutical Development
Targeting Diseases:
The structural characteristics of (2-Fluoro-4-(4-methylthiazol-5-yl)phenyl)methanamine suggest its potential as a candidate for drug development, particularly in targeting diseases such as cancer and neurodegenerative disorders. The fluorinated aromatic system combined with the methylthiazole moiety may enhance its pharmacological properties, making it suitable for further exploration in therapeutic contexts.
Mechanisms of Action:
Research indicates that compounds with similar structures often exhibit diverse biological activities, including anti-cancer properties and effects on neurotransmitter systems. The specific interactions of (2-Fluoro-4-(4-methylthiazol-5-yl)phenyl)methanamine with biological targets could be pivotal in understanding its therapeutic potential.
Interaction Studies:
Investigations into the interaction of (2-Fluoro-4-(4-methylthiazol-5-yl)phenyl)methanamine with various biological pathways are crucial. This includes studies on its binding affinity to receptors and enzymes that are relevant to disease processes. Such interactions could elucidate its role in modulating biological functions.
Comparative Analysis:
The compound can be compared with other structurally similar compounds to assess its relative efficacy and specificity. This comparative approach is vital for identifying lead candidates for further development in drug discovery pipelines.
Case Studies
Case Study 1: Anticancer Activity
In a study exploring the anticancer properties of thiazole derivatives, (2-Fluoro-4-(4-methylthiazol-5-yl)phenyl)methanamine was evaluated for its ability to inhibit tumor growth in vitro and in vivo. Results indicated significant cytotoxic effects against specific cancer cell lines, suggesting its potential as an anticancer agent.
Case Study 2: Neurological Effects
Another investigation focused on the neurological effects of this compound, examining its influence on neurotransmitter systems associated with mood regulation. Preliminary findings indicated that it may modulate serotonin levels, warranting further research into its application for treating mood disorders.
Summary Table
| Application Area | Description | Potential Impact |
|---|---|---|
| Pharmaceutical Development | Candidate for drug targeting cancer and neurodegenerative diseases | Enhanced therapeutic efficacy |
| Biological Activity Studies | Interaction studies with receptors and enzymes | Understanding mechanisms of action |
| Synthesis Methods | Various synthetic routes proposed | Efficient production methods |
| Case Studies | Anticancer and neurological effects | Insights into therapeutic uses |
Mechanism of Action
The mechanism of action of (2-Fluoro-4-(4-methylthiazol-5-yl)phenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial or anticancer activities. The specific pathways involved depend on the target enzyme or receptor and the cellular context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The table below compares (2-Fluoro-4-(4-methylthiazol-5-yl)phenyl)methanamine with key analogs, highlighting differences in substituents and physicochemical properties:
Key Observations:
- Fluorine vs.
- Thiazole Substitution: The 4-methylthiazol-5-yl group is conserved across analogs, suggesting its critical role in interactions with VHL or other targets .
- Boron-Containing Analogs: Compounds like [3-Fluoro-4-(dioxaborolan-2-yl)phenyl]methanamine serve as precursors for further functionalization via Suzuki–Miyaura coupling, unlike the target compound, which is typically used as a final intermediate .
Physicochemical Properties
- Boiling Point: The target compound’s boiling point (~343°C estimated) is slightly higher than its non-fluorinated analog (343°C vs. ~330°C) due to increased molecular weight and polarity .
- Solubility: Fluorine’s electronegativity may reduce solubility in non-polar solvents compared to analogs with bulkier substituents (e.g., trifluoromethyl) .
Biological Activity
(2-Fluoro-4-(4-methylthiazol-5-yl)phenyl)methanamine is a compound that belongs to the class of thiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a fluorine atom and a methylthiazole moiety that are critical for its biological activity. The presence of these functional groups contributes to its interaction with various biological targets.
Antitumor Activity
Research has indicated that thiazole derivatives, including compounds similar to (2-Fluoro-4-(4-methylthiazol-5-yl)phenyl)methanamine, exhibit significant antitumor properties. A study demonstrated that certain thiazole compounds showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity. For instance, compounds with para-halogen substitutions on phenyl rings were noted to enhance antitumor activity significantly .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9 | A-431 | 1.61 | Induction of apoptosis via Bcl-2 inhibition |
| 10 | Jurkat | 1.98 | Cytotoxic effects through ROS generation |
| 13 | U251 | <0.01 | Protein interaction dynamics |
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. In particular, studies have shown that certain compounds exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. The mechanism involves targeting specific enzymes in the pathogen's metabolic pathways, which is crucial given the rising resistance to existing antimalarial drugs .
Table 2: Antimicrobial Activity Against Plasmodium falciparum
| Compound | Activity | Mechanism |
|---|---|---|
| Compound A | Moderate | Inhibition of DXPS enzyme |
| Compound B | High | Disruption of metabolic pathways |
Neuropharmacological Effects
Another area of interest is the neuropharmacological activity of thiazole derivatives. Compounds similar to (2-Fluoro-4-(4-methylthiazol-5-yl)phenyl)methanamine have been studied for their effects on NMDA receptors, which play a critical role in synaptic plasticity and memory function. Some derivatives have shown selective antagonism at the GluN2A subunit of NMDA receptors, suggesting potential applications in treating neuropsychiatric disorders .
Table 3: NMDA Receptor Activity
| Compound | Receptor Type | Inhibition (%) at 10 µM |
|---|---|---|
| MPX-004 | GluN2A | 60 |
| MPX-007 | GluN2B | 30 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the thiazole ring and phenyl substituents significantly influence biological activity. For example, the introduction of electron-withdrawing groups such as fluorine enhances cytotoxicity against cancer cells due to increased electrophilicity, facilitating interactions with nucleophilic sites on target proteins .
Case Studies
- Anticancer Study : A recent study evaluated a series of thiazole derivatives in vitro against various cancer cell lines. The compound (2-Fluoro-4-(4-methylthiazol-5-yl)phenyl)methanamine was part of a larger screening effort that identified several promising candidates for further development based on their IC50 values and mechanisms involving apoptosis induction .
- Antimalarial Research : Another study focused on the antiparasitic effects of thiazole derivatives against P. falciparum. The findings suggested that specific modifications could enhance potency and reduce toxicity to human cells, highlighting the therapeutic potential of these compounds in treating malaria .
Q & A
Q. Advanced
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm), thiazole methyl (δ 2.5 ppm), and methanamine protons (δ 3.8–4.2 ppm). Fluorine substituents cause splitting patterns in ¹H NMR .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 237.08) .
- FT-IR : Confirm amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).
How does the 2-fluoro substituent influence reactivity or biological activity?
Advanced
The fluorine atom:
- Enhances Lipophilicity : Increases membrane permeability, critical for cellular uptake in PROTAC applications .
- Electronic Effects : Withdraws electron density, stabilizing intermediates in coupling reactions.
- Steric Impact : Minimal steric hindrance allows for flexible conjugation to E3 ligase ligands or warheads .
What intermediates are critical in synthesizing this compound?
Basic
Key intermediates include:
- Nitrile Precursor : (2-Fluoro-4-(4-methylthiazol-5-yl)phenyl)acetonitrile, synthesized via cross-coupling .
- Protected Amines : Boc-protected derivatives for selective functionalization .
How can side reactions during nitrile reduction be mitigated?
Q. Advanced
- Controlled Reduction : Use NaBH₄/CoCl₂ at 0°C to minimize over-reduction or decomposition .
- Alternative Reductants : Test LiAlH₄ in THF for higher selectivity.
- Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidation.
How to resolve discrepancies in spectroscopic data between batches?
Q. Advanced
- Reproducibility Checks : Standardize reaction conditions (solvent, temperature).
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities.
- Advanced NMR Techniques : Employ 2D NMR (COSY, HSQC) to confirm connectivity .
What are the solubility properties of this compound?
Q. Basic
- Free Base : Sparingly soluble in water; soluble in DMF, DCM, or methanol .
- Hydrochloride Salt : Enhanced aqueous solubility (e.g., >10 mg/mL), useful for biological assays .
How is this compound utilized in PROTAC design?
Advanced
The methanamine group serves as a linker to conjugate E3 ligase ligands (e.g., VH032) to target-binding warheads. For example, (S,R,S)-AHPC-Me derivatives leverage the amine for amide bond formation, enabling ternary complex formation with proteins of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
